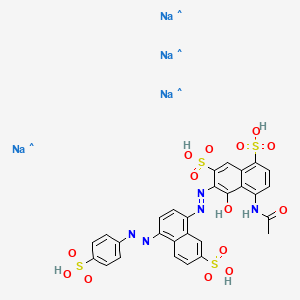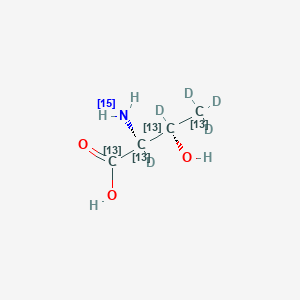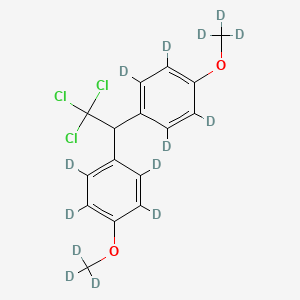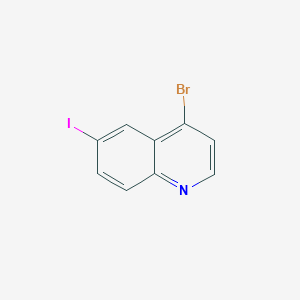
4-Bromo-6-iodoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-iodoquinoline is a halogenated heterocyclic compound with the molecular formula C9H5BrIN and a molecular weight of 333.95 g/mol . It is a derivative of quinoline, a compound known for its wide range of applications in medicinal chemistry and organic synthesis. The presence of both bromine and iodine atoms in its structure makes it a valuable intermediate in the synthesis of various biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromo-6-iodoquinoline can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the use of 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline as starting materials . The synthesis typically includes steps such as cyclization and substitution reactions under controlled conditions .
Industrial Production Methods: . The production likely involves similar synthetic routes as those used in laboratory settings, scaled up for industrial efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-6-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include such as amines or thiols, often under basic conditions.
Cyclization Reactions: These reactions may require catalysts or specific solvents to facilitate the formation of the desired cyclic products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the halogen atoms .
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-iodoquinoline has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Bromo-6-iodoquinoline and its derivatives involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-4-iodoquinoline
- 6-Iodoquinoline
- 6-Chloroquinoline
- 4-Bromo-2-methylpyridine
- 4-Bromo-2-nitrobenzaldehyde
Uniqueness: 4-Bromo-6-iodoquinoline is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and synthetic utility. This dual halogenation allows for versatile modifications and the creation of a wide range of derivatives with potential biological and industrial applications .
Eigenschaften
Molekularformel |
C9H5BrIN |
|---|---|
Molekulargewicht |
333.95 g/mol |
IUPAC-Name |
4-bromo-6-iodoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H |
InChI-Schlüssel |
RIMFFKOKLMUJLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CC(=C2C=C1I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12057407.png)
![4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12057413.png)
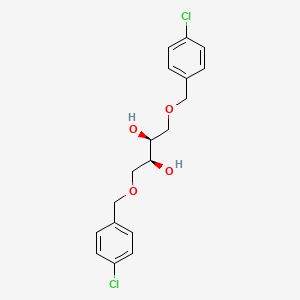

![[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene](/img/structure/B12057439.png)



